molecular formula C20H17BrN2O3 B11184929 10-[2-(4-bromophenyl)-2-oxoethyl]-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione

10-[2-(4-bromophenyl)-2-oxoethyl]-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione

Cat. No.: B11184929
M. Wt: 413.3 g/mol
InChI Key: JQFCDKCXRBHXBC-UHFFFAOYSA-N
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Description

10-[2-(4-bromophenyl)-2-oxoethyl]-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione is a complex organic compound that belongs to the class of benzodiazepines. This compound is characterized by its unique structure, which includes a bromophenyl group and a pyrrolo-benzodiazepine core. Benzodiazepines are known for their wide range of applications, particularly in medicinal chemistry, due to their psychoactive properties.

Preparation Methods

The synthesis of 10-[2-(4-bromophenyl)-2-oxoethyl]-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione typically involves multiple steps. One common synthetic route includes the alkylation of sodium 4(5)-alkyl-6-oxo-1,6-dihydropyrimidine-2-thiolates with 2-bromo-1-(4-bromophenyl)ethan-1-one . This reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The bromophenyl group can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

10-[2-(4-bromophenyl)-2-oxoethyl]-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors in the body, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with neurotransmitter receptors and enzymes involved in metabolic processes .

Comparison with Similar Compounds

10-[2-(4-bromophenyl)-2-oxoethyl]-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione can be compared with other benzodiazepine derivatives. Similar compounds include:

Properties

Molecular Formula

C20H17BrN2O3

Molecular Weight

413.3 g/mol

IUPAC Name

5-[2-(4-bromophenyl)-2-oxoethyl]-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepine-6,11-dione

InChI

InChI=1S/C20H17BrN2O3/c21-14-9-7-13(8-10-14)18(24)12-23-16-5-2-1-4-15(16)19(25)22-11-3-6-17(22)20(23)26/h1-2,4-5,7-10,17H,3,6,11-12H2

InChI Key

JQFCDKCXRBHXBC-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(=O)N(C3=CC=CC=C3C(=O)N2C1)CC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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